molecular formula C10H13NO2 B3050147 3-o-Tolylamino-propionic acid CAS No. 23947-32-2

3-o-Tolylamino-propionic acid

Cat. No. B3050147
CAS RN: 23947-32-2
M. Wt: 179.22 g/mol
InChI Key: HCXWJUKTMCSHFJ-UHFFFAOYSA-N
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Description

3-o-Tolylamino-propionic acid is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.276 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 3-o-Tolylamino-propionic acid consists of 10 carbon atoms, 13 hydrogen atoms, and 2 oxygen atoms . For a detailed molecular structure analysis, it would be best to use specialized software or databases that can provide a visual representation of the molecule.

Scientific Research Applications

Reactive Extraction of Propionic Acid

Propionic acid, closely related to 3-o-Tolylamino-propionic acid, is significant in chemical industries. Its recovery from aqueous waste streams and fermentation broth has research interest. Studies on reactive extraction of propionic acid using various extractants and diluents have shown improved extractions, which is beneficial for the design of extraction processes for propionic acid recovery (Keshav, Wasewar, Chand, & Uslu, 2009).

Polymorphism in Related Compounds

Research on 2-(p-Tolylamino)nicotinic acid, which has structural similarities with 3-o-Tolylamino-propionic acid, reveals interesting polymorphic forms. These forms, sustained by different types of hydrogen bonds, indicate the potential for diverse applications in the pharmaceutical and materials science fields (Nath, Kumar, & Nangia, 2011).

Applications in Polymer and Biocomposite Materials

3-Hydroxy-propionic acid, a derivative of propionic acid, is used in synthesizing novel petrochemical-based polymer materials and surgical biocomposite materials. Its biological production is of growing interest due to its applications and environmental friendliness (Tingirikari, Ahmed, & Yata, 2016).

Microbial Production of Propionic Acid

Microbial fermentation is an emerging method for producing propionic acid, used in food, cosmetics, plastics, and pharmaceuticals. Understanding the metabolic pathways for propionic acid production can open new opportunities in biotechnology and environmental sustainability (Gonzalez-Garcia et al., 2017).

Metabolic Engineering for Propionic Acid Synthesis

Metabolomics analysis of Propionibacterium acidipropionici, a bacterium used for propionic acid biosynthesis, offers insights into the key metabolic nodes influencing production. This understanding can guide metabolic engineering for improved production efficiency (Guan et al., 2015).

Proteomic Analysis for Acid Tolerance in Propionibacteria

Studying the protein expression differences in propionic acid-tolerant mutants of Propionibacterium acidipropionici can provide insights into acid tolerance mechanisms. This knowledge is crucial for improving the efficiency of propionic acid production through fermentation (Guan et al., 2014).

Hypotensive Effects of Propionic Ester Derivatives

Research into the synthesis and properties of N-alkylaminopropionic esters, related to 3-o-Tolylamino-propionic acid, has shown potential hypotensive effects. This suggests possible medical applications in cardiovascular research (Coutts, Hubbard, Midha, & Prasad, 1971).

properties

IUPAC Name

3-(2-methylanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8-4-2-3-5-9(8)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXWJUKTMCSHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368659
Record name 3-o-Tolylamino-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-o-Tolylamino-propionic acid

CAS RN

23947-32-2
Record name 3-o-Tolylamino-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(2-Methylanilino)propionic acid is prepared in a manner similar to that described in Example 1, but starting from o-toluidine (64.3 g; 0.60 mol), acrylic acid (11.6 g; 0.16 mol) and water (36.6 cc). A white powder (23.85 g) is thus obtained which, after recrystallisation in a toluene/hexane mixture (70:30 by volume), gives a pure product (21.7 g; 0.12 mol), m.p. 87° C.
Quantity
64.3 g
Type
reactant
Reaction Step One
Quantity
11.6 g
Type
reactant
Reaction Step Two
Name
Quantity
36.6 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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